

A Technical Guide to the Spectroscopic Profile of 2-Nitronicotinonitrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Nitronicotinonitrile
CAS No.:	105151-36-8
Cat. No.:	B017370

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Nitronicotinonitrile**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. Beyond a mere presentation of data, this guide offers insights into the experimental rationale, detailed acquisition protocols, and in-depth interpretation of the spectra, thereby providing a robust framework for the characterization of this and similar molecular entities.

Introduction: The Structural Significance of 2-Nitronicotinonitrile

2-Nitronicotinonitrile, also known as 2-cyano-3-nitropyridine, belongs to a class of substituted pyridines that are of considerable interest due to their diverse biological activities and utility as synthetic intermediates. The strategic placement of a nitro group and a nitrile group on the

pyridine ring creates a unique electronic landscape, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to unambiguously determine the molecular structure, identify functional groups, and probe the electronic environment of a compound. This guide serves as a detailed reference for the spectroscopic signature of **2-Nitronicotinonitrile**.

Molecular Structure and Spectroscopic Correlation

The chemical structure of **2-Nitronicotinonitrile** is fundamental to understanding its spectroscopic properties. The arrangement of the aromatic pyridine ring, the electron-withdrawing nitro group, and the nitrile moiety dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular Structure of **2-Nitronicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Nitronicotinonitrile**, both ^1H and ^{13}C NMR provide critical information for structural verification.

^1H NMR Spectroscopy: A Predicted Spectrum

While a publicly available experimental ^1H NMR spectrum for **2-Nitronicotinonitrile** is not readily found, a predicted spectrum can be derived from established principles and data from analogous structures. The pyridine ring protons are expected to be in the aromatic region, with their chemical shifts significantly influenced by the anisotropic effect of the ring current and the electronic effects of the substituents.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Nitronicotinonitrile**

Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.9 - 9.2	Doublet of Doublets	~4-5, ~1-2	H6
~8.6 - 8.9	Doublet of Doublets	~8-9, ~1-2	H4
~7.8 - 8.1	Doublet of Doublets	~8-9, ~4-5	H5

Note: These are predicted values and may vary from experimental results.

Interpretation and Rationale:

- H6: This proton is ortho to the ring nitrogen and is expected to be the most deshielded due to the inductive effect of the nitrogen. It will appear as a doublet of doublets due to coupling with H5 (ortho coupling, larger J value) and H4 (para coupling, smaller J value).
- H4: This proton is para to the nitrile group and meta to the nitro group. It will also be significantly deshielded and will appear as a doublet of doublets due to coupling with H5 (ortho coupling, larger J value) and H6 (para coupling, smaller J value).
- H5: This proton is ortho to both H4 and H6, and its signal will be a doublet of doublets with two larger ortho coupling constants.

¹³C NMR Spectroscopy: Experimental Data

Experimental ¹³C NMR data for **2-Nitronicotinonitrile** is available and provides a carbon "fingerprint" of the molecule.[\[1\]](#)[\[2\]](#)

Table 2: Experimental ¹³C NMR Spectroscopic Data for **2-Nitronicotinonitrile**

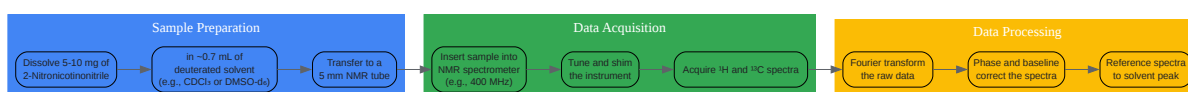
Chemical Shift (δ) ppm	Assignment
154.1	C6
149.8	C4
145.3	C2
133.9	C3
126.7	C5
113.8	CN

Source: SpectraBase[2]

Interpretation and Rationale:

- C2 and C3: These carbons are directly attached to the electron-withdrawing nitrile and nitro groups, respectively, leading to their downfield chemical shifts.
- C4 and C6: These carbons are also part of the electron-deficient pyridine ring and appear at downfield shifts.
- C5: This carbon is the least deshielded of the ring carbons.
- CN: The nitrile carbon appears in its characteristic region.

Experimental Protocol for NMR Spectroscopy



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Caption: Workflow for NMR Data Acquisition.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal resolution.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Nitronicotinonitrile**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ¹³C spectrum, often with proton decoupling, using a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase correct the resulting spectrum.
 - Apply baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Nitronicotinonitrile** is expected to show characteristic absorption bands for the nitrile, nitro, and aromatic pyridine moieties.

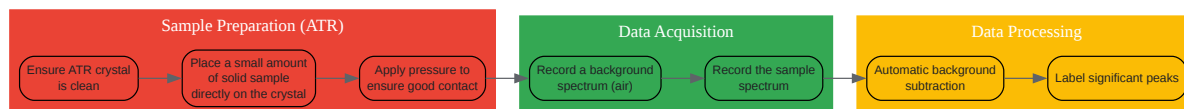
Table 3: Predicted and Characteristic Infrared (IR) Absorption Data for **2-Nitronicotinonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~2230 - 2210	Medium-Strong	C≡N Stretch
~1600 - 1450	Medium-Strong	C=C and C=N Aromatic Ring Stretches
~1550 - 1500	Strong	Asymmetric NO ₂ Stretch
~1360 - 1330	Strong	Symmetric NO ₂ Stretch
Below 900	Medium-Strong	Aromatic C-H Bending

Interpretation and Rationale:

- **Aromatic C-H Stretch:** The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
- **C≡N Stretch:** The nitrile group gives rise to a sharp and relatively strong absorption in the 2230-2210 cm⁻¹ region.
- **Aromatic Ring Stretches:** The pyridine ring will exhibit several bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N bond vibrations.
- **NO₂ Stretches:** The nitro group is characterized by two strong absorptions: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

Experimental Protocol for IR Spectroscopy



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Caption: Workflow for IR Data Acquisition (ATR).

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR Method):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **2-Nitronicotinonitrile** onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm^{-1} .
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum.
 - The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Mass Spectrum Data

Experimental GC-MS data for **2-Nitronicotinonitrile** is available.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data for **2-Nitronicotinonitrile**

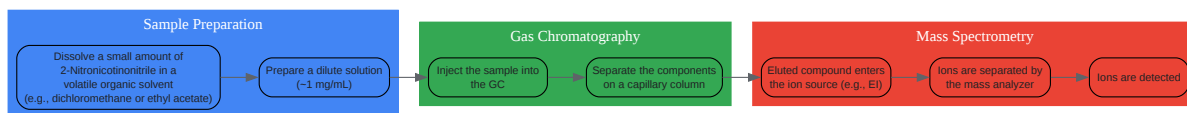
m/z	Interpretation
149	Molecular Ion [M] ⁺
119	[M - NO] ⁺
103	[M - NO ₂] ⁺ or [M - H ₂ O - HCN] ⁺
92	[M - NO - HCN] ⁺
76	[C ₆ H ₄] ⁺

Source: SpectraBase, NIST Mass Spectrometry Data Center[\[2\]](#)

Interpretation and Rationale:

- Molecular Ion (m/z 149): The peak at m/z 149 corresponds to the molecular weight of **2-Nitronicotinonitrile** (C₆H₃N₃O₂), confirming the molecular formula.
- Fragmentation: The fragmentation pattern is consistent with the structure. The loss of the nitro group (NO or NO₂) is a common fragmentation pathway for nitroaromatic compounds. The loss of HCN from the pyridine ring is also a characteristic fragmentation.

Experimental Protocol for Mass Spectrometry (GC-MS)



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Caption: Workflow for GC-MS Data Acquisition.

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation:
 - Prepare a dilute solution of **2-Nitronicotinonitrile** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: Split/splitless injector, typically at a temperature of 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.

- Scan Range: Typically m/z 40-400.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and authoritative reference for the characterization of **2-Nitronicotinonitrile**. The combination of NMR, IR, and MS data offers a complete picture of its molecular structure and functional group composition. The experimental protocols and interpretation rationale included herein are intended to serve as a valuable resource for researchers working with this compound and other related heterocyclic molecules, facilitating accurate and efficient structural elucidation in their scientific endeavors.

References

- PubChem. 2-Cyano-3-nitropyridine. National Center for Biotechnology Information. [[Link](#)]
- SpectraBase. 2-Cyano-3-nitropyridine. Wiley. [[Link](#)]

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Sources

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- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-Nitronicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017370/docs#a-technical-guide-to-the-spectroscopic-profile-of-2-nitronicotinonitrile>]

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